![molecular formula C25H19ClN2O5S B610297 PS432, >=98% (Hplc) CAS No. 2083630-26-4](/img/structure/B610297.png)
PS432, >=98% (Hplc)
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Overview
Description
PS432 is an allosteric inhibitor of atypical PKCs. It has been shown to target the PIF-pocket and significantly reduce tumor growth without side effects in mouse xenograft model.
Scientific Research Applications
Alzheimer's Disease Research
PS432 has been linked to Alzheimer's disease through its association with the presenilin 2 (PSEN2) gene. A novel mutation in PSEN2 (D439A), located near the C-terminal end of the PS2 protein, critical for endoproteolytic processing, was identified in a patient with early-onset Alzheimer’s disease. This mutation highlights the role of PS432 in the progression of Alzheimer’s disease (Lleó et al., 2001).
Gamma-Secretase Activity
PS432 is crucial for gamma-secretase activity, a proteolytic process involved in generating A beta from the beta-amyloid precursor protein (APP). Mutations in the conserved region of PS1, including P433L (adjacent to PS432), abolish PS1 endoproteolysis and gamma-secretase cleavage of APP and Notch, demonstrating PS432's significance in this pathway (Wang et al., 2004).
RNA Polymerase II and III Transcription
The SNAP45 subunit of the small nuclear RNA (snRNA) activating protein complex, essential for RNA polymerase II and III snRNA gene transcription, involves sequences close to PS432. This subunit plays a significant role in the transcription process and interacts with the TATA box binding protein (Sadowski et al., 1996).
Photosynthesis Research
CP43, closely related to PS432, is a chlorophyll-binding protein of Photosystem II (PSII) involved in photosynthesis. CP43-like proteins, including PS432, have significant implications in the structural and evolutionary aspects of light-harvesting proteins in photosynthesis (Murray et al., 2006).
Mitochondrial RNA Synthesis
Research indicates a variant of the nuclear triiodothyronine receptor c-ErbAα1, p43 (close to PS432), plays a direct role in mitochondrial RNA synthesis. This pathway suggests a novel hormonal pathway within mitochondria involving a truncated form of a nuclear receptor acting as a mitochondrial transcription factor (Casas et al., 1999).
Cancer Research
The presence of phosphatidylserine (PS) in the outer membrane leaflet of human tumor cells, which correlates with their recognition by activated human monocytes, is another application of PS432 in cancer research. This finding suggests a role for PS in monocyte recognition of tumor cells (Utsugi et al., 1991).
Stem Cell Research
PS432 is also relevant in stem cell research, as evidenced by the optimization of synthetic mRNA for efficient translation in stem cell generation. This optimization is crucial for scalable production of endothelial and hematopoietic cells from human and primate pluripotent stem cells (Suknuntha et al., 2018).
properties
CAS RN |
2083630-26-4 |
---|---|
Product Name |
PS432, >=98% (Hplc) |
Molecular Formula |
C25H19ClN2O5S |
Molecular Weight |
494.94 |
IUPAC Name |
ethyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3 |
InChI Key |
NBZPOMWJBSLLCT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PS432; PS-432; PS 432; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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